molecular formula C25H26O5 B14338752 1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one CAS No. 104082-20-4

1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one

Cat. No.: B14338752
CAS No.: 104082-20-4
M. Wt: 406.5 g/mol
InChI Key: WXNYRNCJJHUAGZ-UHFFFAOYSA-N
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Description

1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two phenyl groups substituted with ethenyloxy and ethoxy groups, connected through a penta-1,4-dien-3-one backbone. Its molecular formula is C23H26O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-[2-(ethenyloxy)ethoxy]benzaldehyde.

    Condensation Reaction: The aldehyde is then subjected to a condensation reaction with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K2CO3) to form the desired penta-1,4-dien-3-one structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but with hydroxy groups instead of ethenyloxy and ethoxy groups.

    1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy groups instead of ethenyloxy and ethoxy groups.

    1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Substituted with chlorine atoms on the phenyl rings.

Uniqueness

1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one is unique due to the presence of ethenyloxy and ethoxy groups, which impart distinct chemical and physical properties

Properties

CAS No.

104082-20-4

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

1,5-bis[4-(2-ethenoxyethoxy)phenyl]penta-1,4-dien-3-one

InChI

InChI=1S/C25H26O5/c1-3-27-17-19-29-24-13-7-21(8-14-24)5-11-23(26)12-6-22-9-15-25(16-10-22)30-20-18-28-4-2/h3-16H,1-2,17-20H2

InChI Key

WXNYRNCJJHUAGZ-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCOC=C

Origin of Product

United States

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